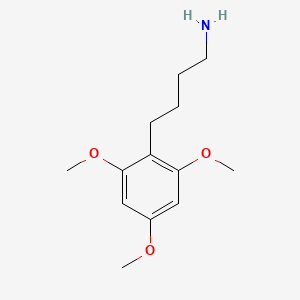
4-(2,4,6-Trimethoxyphenyl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4,6-Trimethoxyphenyl)butan-1-amine is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is characterized by the presence of a butan-1-amine group attached to a 2,4,6-trimethoxyphenyl ring. It is known for its versatility and high purity, making it valuable for various laboratory and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trimethoxyphenyl)butan-1-amine typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable amine precursor under controlled conditions. One common method is the reductive amination of 2,4,6-trimethoxybenzaldehyde with butan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high yield and purity. These processes often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize impurities. The compound is then purified through techniques such as recrystallization or chromatography to achieve the desired level of purity .
化学反应分析
Types of Reactions
4-(2,4,6-Trimethoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2,4,6-trimethoxyphenyl)butan-1-one.
Reduction: Formation of 4-(2,4,6-trimethoxyphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2,4,6-Trimethoxyphenyl)butan-1-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(2,4,6-Trimethoxyphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or enzymes, modulating their activity and resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
4-(2,4,6-Trimethoxyphenyl)butan-1-amine can be compared with other similar compounds, such as:
2,4,5-Trimethoxyphenethylamine: A positional isomer with similar structural features but different pharmacological properties.
2,4,6-Trimethoxyphenethylamine: Another isomer with distinct chemical and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butan-1-amine group, which confer unique reactivity and biological properties .
属性
分子式 |
C13H21NO3 |
|---|---|
分子量 |
239.31 g/mol |
IUPAC 名称 |
4-(2,4,6-trimethoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C13H21NO3/c1-15-10-8-12(16-2)11(6-4-5-7-14)13(9-10)17-3/h8-9H,4-7,14H2,1-3H3 |
InChI 键 |
YDFZSGACAOCKJW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)CCCCN)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


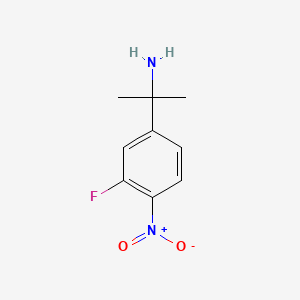
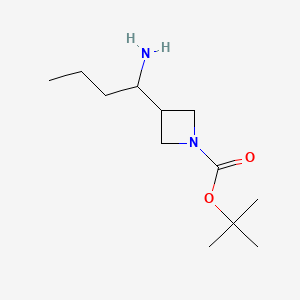

![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541454.png)



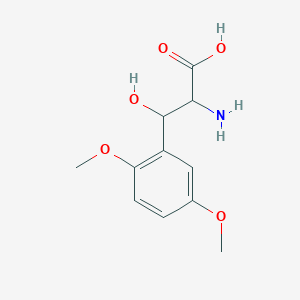
![Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13541489.png)
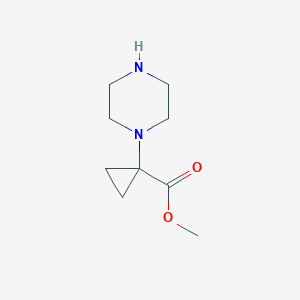
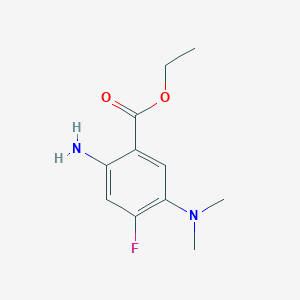
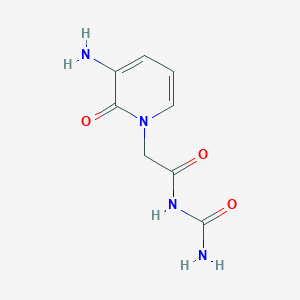

![1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine](/img/structure/B13541515.png)
